3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole
Overview
Description
3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Mesomorphic Behavior
The compound 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole and its derivatives have been synthesized and characterized, revealing interesting phase behaviors and mesomorphic properties. For instance, certain derivatives exhibit a cholesteric mesophase with a wide temperature range, while others display nematic and/or smectic A mesophases. These compounds also demonstrated strong blue fluorescence emissions and good photoluminescence quantum yields, making them potential candidates for applications in light-emitting devices and other photonic materials (Han et al., 2010).
Chemical Properties and Reactions
Chemical Properties and Synthon Utilization
The compound has been recognized for its multifunctional properties as a synthon for synthesizing various 1,2,4- and 1,2,5-oxadiazole derivatives. Investigations into its chemical properties have shown that it can undergo various reactions, including acylation, oxidation, and interactions with N- and S-nucleophilic reagents, indicating its versatility in chemical transformations and potential utility in synthesizing a broad spectrum of heterocyclic compounds (Stepanov et al., 2019).
Biologically Active Derivatives and Applications
Pharmacological Potential
Compounds containing the 1,3,4-oxadiazole ring, like this compound, have been noted for their broad spectrum of biological activities. These include potential antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. Such compounds have been used in diverse applications ranging from photosensitizers and liquid crystals to organic light-emitting diodes (OLEDs), underlining their significance in both medicinal chemistry and materials science (Abbasi et al., 2018).
Properties
IUPAC Name |
3-(chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSMBDHYMUONLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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